molecular formula C24H26FN3O4 B11075504 N-(4-fluorophenyl)-N-{1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}acetamide

N-(4-fluorophenyl)-N-{1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}acetamide

Cat. No.: B11075504
M. Wt: 439.5 g/mol
InChI Key: TZERLAXXVDIVNY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-{1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of fluorophenyl, methoxyphenyl, and dioxopyrrolidinyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N-{1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing boron reagents and palladium catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N-{1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-fluorophenyl)-N-{1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N-{1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}acetamide involves its interaction with specific molecular targets and pathways. This compound may act on neurotensin receptors, which are involved in various physiological processes, including pain modulation and dopamine regulation . The binding of this compound to neurotensin receptors can lead to downstream signaling events that modulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Levocabastine: A selective non-peptide neurotensin receptor antagonist.

    SR48692: A non-peptide neurotensin receptor antagonist with similar structural features.

Uniqueness

N-(4-fluorophenyl)-N-{1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively interact with neurotensin receptors makes it a valuable compound for research in neuropharmacology .

Properties

Molecular Formula

C24H26FN3O4

Molecular Weight

439.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-N-[1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl]acetamide

InChI

InChI=1S/C24H26FN3O4/c1-16(29)27(18-5-3-17(25)4-6-18)20-11-13-26(14-12-20)22-15-23(30)28(24(22)31)19-7-9-21(32-2)10-8-19/h3-10,20,22H,11-15H2,1-2H3

InChI Key

TZERLAXXVDIVNY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F

Origin of Product

United States

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